REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][C:5]1[CH:20]=[CH:19][C:8]([O:9][CH2:10][CH:11]([OH:18])[C:12]([N+:15]([O-])=O)([CH3:14])[CH3:13])=[CH:7][CH:6]=1>C(O)C.C(O)(=O)C.[Pd]>[CH3:1][O:2][CH2:3][CH2:4][C:5]1[CH:20]=[CH:19][C:8]([O:9][CH2:10][CH:11]([OH:18])[C:12]([NH2:15])([CH3:14])[CH3:13])=[CH:7][CH:6]=1
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Name
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1-[4-(2-methoxyethyl)-phenoxy]-3-nitro-3-methyl-butan-2-ol
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Quantity
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19 g
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Type
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reactant
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Smiles
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COCCC1=CC=C(OCC(C(C)(C)[N+](=O)[O-])O)C=C1
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Name
|
|
Quantity
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250 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
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Quantity
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4 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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After the mixture has been filtered
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Type
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CUSTOM
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Details
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the solvent has been evaporated off
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Type
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EXTRACTION
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Details
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the mixture is extracted with CH2Cl2
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Type
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WASH
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Details
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The organic phase is washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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dried with Na2SO4
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Type
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CUSTOM
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Details
|
to give
|
Type
|
CUSTOM
|
Details
|
after evaporation, 15 g of the amine, which
|
Name
|
|
Type
|
|
Smiles
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COCCC1=CC=C(OCC(C(C)(C)N)O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |